Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate
Description
Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate (CAS: 223127-54-6) is a pyridine-derived aromatic ester with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol . The compound features a benzene ring substituted with a methyl carboxylate group at the para position and a 5-amino-2-pyridinyl moiety.
Properties
IUPAC Name |
methyl 4-(5-aminopyridin-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)10-4-2-9(3-5-10)12-7-6-11(14)8-15-12/h2-8H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVFODCVMGKLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377299 | |
| Record name | methyl 4-(5-aminopyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223127-54-6 | |
| Record name | methyl 4-(5-aminopyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in pharmaceuticals, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 228.25 g/mol. Its structure includes a benzenecarboxylate moiety with a 5-amino-2-pyridinyl substitution, which contributes to its reactivity and biological interactions. The presence of both carboxylate and amino groups enhances its pharmacological potential, making it a candidate for various therapeutic applications.
Anticancer Potential
Preliminary studies suggest that this compound exhibits anticancer properties. It has been investigated for its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The compound's mechanism appears to involve enzyme inhibition and modulation of signaling pathways critical for cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| This compound | MCF-7 | TBD | TBD |
| Comparison Compound | MCF-7 | 21.2 | 89.6% |
| Imatinib | MCF-7 | TBD | 78.7% |
In vitro studies have shown that derivatives of this compound can significantly inhibit the growth of cancer cells, suggesting its viability as a lead compound in drug development .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in disease processes. The amino group may facilitate hydrogen bonding with target proteins, while the carboxylate group can participate in ionic interactions, enhancing binding affinity.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit key enzymes involved in tumor growth. For example, studies have reported that similar compounds exhibit significant inhibition rates against VEGFR kinase, which plays a crucial role in angiogenesis .
- Cytotoxicity Assessments : A series of compounds structurally related to this compound were tested for cytotoxicity against MCF-7 cells. Results indicated that specific substitutions on the pyridine ring could enhance potency, with some derivatives achieving IC50 values in the low micromolar range .
- Molecular Docking Studies : Computational studies using molecular docking have revealed that this compound can effectively bind to the active sites of target proteins like VEGFR, forming essential interactions that contribute to its inhibitory effects on cancer cell proliferation .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate has been investigated for its anticancer properties . Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
Anticancer Activity
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells, which is critical for preventing tumor growth and metastasis.
- Case Studies : Research has demonstrated that derivatives of this compound can enhance the efficacy of existing chemotherapeutic agents, potentially leading to combination therapies that improve patient outcomes.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the use of starting materials like 5-amino-2-pyridine and benzenecarboxylic acid derivatives.
Synthetic Routes
- Halogenation and Coupling Reactions : The synthesis often employs halogenation followed by coupling reactions to form the desired product. For example, chlorination or bromination of the precursor compounds can be utilized to introduce necessary functional groups .
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Halogenation | 10-40°C | Variable |
| 2 | Coupling | DMF solvent | High (up to 99%) |
Pharmacological Insights
Research indicates that this compound may also serve as an intermediate in the synthesis of more complex pharmaceuticals, including potential treatments for neurological disorders and other conditions .
Potential Neurological Applications
- Antipsychotic Development : Its structural similarity to known antipsychotic agents suggests it could be explored for developing new treatments for psychosis-related disorders .
Future Directions in Research
Given its promising pharmacological profile, future research should focus on:
- In Vivo Studies : Conducting animal studies to assess the efficacy and safety of this compound.
- Mechanistic Studies : Investigating the precise mechanisms through which this compound exerts its anticancer effects.
- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic efficacy.
Comparison with Similar Compounds
Structural Analogues
Methyl 4-[(3-amino-2-pyridinyl)oxy]benzenecarboxylate (CAS: 353257-58-6)
- Structural Difference : The pyridine ring is linked via an oxygen atom (ether bridge) instead of a direct carbon-carbon bond.
- Molecular Formula : C₁₃H₁₂N₂O₃ (MW: 244.25 g/mol) .
- May exhibit different pharmacokinetic properties due to altered lipophilicity.
Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate (CAS: 477856-78-3)
- Structural Difference: Contains a 4-heptylbenzylamino substituent and an ethyl ester group.
- Molecular Formula: C₂₃H₃₁NO₂ (MW: 353.50 g/mol) .
- Implications :
Methyl Benzoate (CAS: 93-58-3)
- Structural Difference: Lacks the pyridinyl-amino substituent.
- Molecular Formula : C₈H₈O₂ (MW: 136.15 g/mol) .
- Implications: Simpler structure results in lower boiling point and higher volatility. Used primarily as a fragrance or solvent, whereas the target compound’s amino-pyridine group suggests bioactivity .
Functional and Hazard Comparison
Key Research Findings
- Solubility: The amino group in this compound likely improves water solubility compared to ethyl derivatives with hydrophobic chains (e.g., Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate) .
- Toxicity: Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate exhibits acute oral toxicity (Category 4) and respiratory irritation (Category 3), whereas Methyl Benzoate has milder hazards .
- Reactivity: The amino-pyridine group in the target compound may facilitate nucleophilic reactions or coordination chemistry, unlike Methyl Benzoate’s inert ester .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate, and how can reaction conditions be optimized?
- Methodological Answer :
- Cyclocondensation and esterification are common approaches for synthesizing aromatic carboxylates. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis .
- Catalytic systems : Sn-Beta or Zr-Beta molecular sieves can enhance selectivity in Diels-Alder reactions for benzoate derivatives. In one study, Sn-Beta achieved 46% selectivity for methyl 4-(methoxymethyl)benzenecarboxylate at 190°C .
- Optimization parameters : Adjust reaction time (2–6 hours), temperature (e.g., 190°C for Sn-Beta), and catalyst loading. Monitor purity via HPLC or NMR.
Q. How should researchers characterize the physicochemical properties of this compound?
- Key Parameters :
- LogP : 3.59 (indicative of moderate lipophilicity) .
- Melting Point : Analogous compounds (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) exhibit melting points between 287.5–293.5°C .
- Boiling Point : ~434.9°C (estimated for similar benzoate esters) .
- Hydrogen Bonding : 2 hydrogen bond donors and 5 acceptors, critical for solubility and intermolecular interactions .
- Analytical Tools : Use FT-IR for functional group analysis, NMR for structural confirmation, and mass spectrometry for molecular weight validation.
Q. What safety protocols are essential for handling this compound?
- Hazard Mitigation :
- GHS Classifications : Skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) are common for aromatic esters .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid aerosol inhalation .
- Spill Management : Avoid water dispersion; collect spills with inert absorbents and dispose as hazardous waste .
Advanced Research Questions
Q. How do catalytic systems influence the synthesis of benzoate esters?
- Catalyst Comparison :
- Sn-Beta vs. Zr-Beta : Sn-Beta achieves higher selectivity (46% vs. 26% for Zr-Beta) in ethylene-mediated Diels-Alder reactions, but Zr-Beta offers improved thermal stability for prolonged reactions .
- Reaction Mechanism : Acidic sites in Sn-Beta facilitate protonation of intermediates, enhancing electrophilic aromatic substitution.
- Experimental Design : Conduct kinetic studies under varying pressures (e.g., 1–5 bar ethylene) and catalyst concentrations (1–5 wt%).
Q. How can discrepancies in toxicity data for benzoate derivatives be resolved?
- Case Study : Contrast acute oral toxicity (H302) and respiratory hazards (H335) reported in safety sheets with computational predictions (e.g., QSAR models).
- Validation Strategies :
- In vitro assays : Use human bronchial cells (e.g., BEAS-2B) to assess respiratory irritation.
- Dose-response studies : Compare LD₅₀ values from rodent models with in silico data (e.g., ProTox-II).
Q. What role does this compound play in medicinal chemistry?
- Applications :
- Pharmacophore Design : The pyridinyl and carboxylate groups enable hydrogen bonding with kinase domains (e.g., EphB2 inhibitors) .
- Drug Stability : Hydrolysis studies (e.g., basic conditions) can predict metabolic pathways. For analogs, ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-benzenecarboxylate showed stability in pH 7.4 buffers .
- Synthetic Modifications : Introduce trifluoromethyl groups (as in 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile) to enhance bioavailability .
Data Contradiction Analysis
- Safety Data : While GHS classifications emphasize respiratory risks (H335) , analogous esters like methyl benzoate are classified as low-risk (RTK Substance No. 1230) .
- Resolution : Contextualize hazards by molecular substituents; the 5-amino-2-pyridinyl group may increase reactivity compared to simpler esters.
Methodological Recommendations
- Synthesis : Prioritize Sn-Beta catalysts for selectivity; validate purity via GC-MS.
- Characterization : Use X-ray crystallography (if crystalline) or DFT calculations to confirm electronic properties.
- Safety : Implement real-time gas monitoring in labs to detect airborne particulates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
